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Cat. No.: B1613269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Phenylquinolin-7-yl)methanol is a pivotal intermediate in the synthesis of complex

heterocyclic molecules, notably potent inhibitors of the Insulin-like Growth Factor-1 Receptor

(IGF-1R), a key target in cancer therapy. This technical guide provides a comprehensive

overview of the known physicochemical properties of (2-Phenylquinolin-7-yl)methanol,
detailed experimental protocols for its synthesis and characterization, and its role in the

development of targeted therapeutics. All quantitative data is presented in structured tables,

and logical workflows are visualized using Graphviz diagrams to facilitate understanding and

application in a research and development setting.

Chemical Identity and Properties
(2-Phenylquinolin-7-yl)methanol, identified by CAS Number 361457-37-6, is a heterocyclic

alcohol.[1][2][3][4] Its core structure consists of a quinoline ring system substituted with a

phenyl group at position 2 and a hydroxymethyl group at position 7.

Physicochemical Data
A summary of the key physicochemical properties for (2-Phenylquinolin-7-yl)methanol is
provided in Table 1. It is important to note that while some properties are readily available from

chemical supplier databases, others, such as the melting point, boiling point, pKa, and logP, are
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not extensively reported in the scientific literature and may require experimental determination

for precise values.

Table 1: Physicochemical Properties of (2-Phenylquinolin-7-yl)methanol

Property Value Source

CAS Number 361457-37-6 [1][2][3][4]

Molecular Formula C₁₆H₁₃NO [1][3]

Molecular Weight 235.28 g/mol [1]

Appearance Solid (predicted) [5]

Melting Point

Not explicitly reported.

Experimental determination

recommended.

Boiling Point

Not reported. Likely high due

to molecular weight and

functional groups.

Solubility

Soluble in methanol and other

organic solvents. Preparation

of 1 mM, 5 mM, and 10 mM

solutions in organic solvents is

documented.

[1]

pKa

Not reported. The quinoline

nitrogen is basic, and the

hydroxyl group is weakly

acidic.

logP (predicted)

Not explicitly reported.

Computational estimation is

recommended.

Purity
Commercially available with

purities up to 97%.
[3]
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Synthesis and Purification
The most direct synthesis of (2-Phenylquinolin-7-yl)methanol is achieved through the

selective reduction of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocol: Reduction of 2-Phenylquinoline-
7-carbaldehyde
This protocol outlines a robust method for the synthesis of (2-Phenylquinolin-7-yl)methanol.
[5]

Materials:

2-Phenylquinoline-7-carbaldehyde

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH), anhydrous

Ethyl acetate (EtOAc)

Deionized water

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for flash column chromatography

Hexane

Thin Layer Chromatography (TLC) plates

Procedure:
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Reaction Setup:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylquinoline-7-

carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous MeOH.

Cool the solution to 0 °C using an ice bath.

Reduction:

Slowly add sodium borohydride (2.0 eq) to the cooled solution in small portions over a

period of 15 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature.

Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the

starting material is completely consumed (typically 2-4 hours).

Workup:

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise

addition of deionized water.

Remove the organic solvents (THF and methanol) under reduced pressure using a rotary

evaporator.

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a

separatory funnel.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification:

Purify the crude product by flash column chromatography on silica gel.
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Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and

gradually increasing to 50% EtOAc).

Monitor the fractions by TLC and combine the pure fractions containing the desired

product.

Remove the solvent under reduced pressure to yield (2-Phenylquinolin-7-yl)methanol as

a solid.

Workflow for the Synthesis of (2-Phenylquinolin-7-yl)methanol:
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Synthesis Workflow

Start: 2-Phenylquinoline-7-carbaldehyde

Dissolve in THF/MeOH

Cool to 0°C

Add NaBH4

Stir at Room Temperature

Monitor by TLC

Quench with H2O

Reaction Complete

Concentrate in vacuo

Extract with EtOAc

Wash with NaHCO3 and Brine

Dry over Na2SO4

Purify by Flash Chromatography

End: (2-Phenylquinolin-7-yl)methanol
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Caption: A flowchart illustrating the key steps in the synthesis of (2-Phenylquinolin-7-
yl)methanol.

Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (2-
Phenylquinolin-7-yl)methanol.

Spectroscopic and Chromatographic Methods
Table 2: Analytical Methods for Characterization
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Method Purpose Expected Observations

¹H NMR
Structural confirmation and

purity assessment.

The spectrum should show

characteristic peaks for the

aromatic protons of the

quinoline and phenyl rings, a

singlet for the benzylic

methylene protons, and a

broad singlet for the hydroxyl

proton. The aldehyde proton

signal from the starting

material should be absent.

¹³C NMR
Confirmation of the carbon

skeleton.

The spectrum should show the

expected number of carbon

signals corresponding to the

molecular structure.

Mass Spectrometry (MS)

Determination of molecular

weight and confirmation of

molecular formula.

The mass spectrum should

exhibit a molecular ion peak

(M⁺) or a protonated molecular

ion peak ([M+H]⁺)

corresponding to the

calculated molecular weight.

High-Performance Liquid

Chromatography (HPLC)

Purity determination and

quantification.

A single major peak should be

observed under appropriate

chromatographic conditions,

indicating a high degree of

purity.

Melting Point Analysis
Assessment of purity and

physical characterization.

A sharp melting point range is

indicative of a pure compound.

Illustrative HPLC Protocol for Purity Analysis
While a specific protocol for (2-Phenylquinolin-7-yl)methanol is not detailed in the literature, a

general HPLC method for related aromatic compounds can be adapted.[6][7]
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System: Agilent 1260 Infinity II LC System or equivalent.

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Formic Acid.

Gradient: Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return

to initial conditions.

Flow Rate: 1.0 mL/min.

Injection Volume: 5 µL.

Detector: UV at 254 nm.

Sample Preparation: 1 mg/mL solution in Acetonitrile.

Role in Drug Discovery: Targeting the IGF-1R
Signaling Pathway
(2-Phenylquinolin-7-yl)methanol is a crucial building block for the synthesis of novel and

potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[8][9] The IGF-1R

signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its

dysregulation is implicated in the development and progression of numerous cancers.[10]

Derivatives of (2-Phenylquinolin-7-yl)methanol, such as certain imidazo[1,5-a]pyrazines,

have been shown to be effective IGF-1R inhibitors.[8][9] These inhibitors typically function by

competing with ATP for binding to the kinase domain of the receptor, thereby blocking its

autophosphorylation and the subsequent activation of downstream signaling cascades like the

PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

The IGF-1R Signaling Pathway and Point of Inhibition:
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Caption: A diagram of the IGF-1R signaling pathway, highlighting the point of inhibition by

derivatives of (2-Phenylquinolin-7-yl)methanol.

Conclusion
(2-Phenylquinolin-7-yl)methanol is a valuable synthetic intermediate with direct relevance to

the development of targeted cancer therapeutics. This guide provides a foundational

understanding of its physicochemical properties and a detailed protocol for its synthesis and

characterization. The elucidation of its role as a precursor to potent IGF-1R inhibitors

underscores its importance for researchers in medicinal chemistry and drug discovery. Further

experimental investigation is recommended to fully characterize all of its physicochemical

parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (2-
Phenylquinolin-7-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
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phenylquinolin-7-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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